- Preparation of aryl linked imidazole and triazole derivatives and methods of use thereof for improving the pharmacokinetics of a drug, World Intellectual Property Organization, , ,

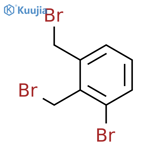

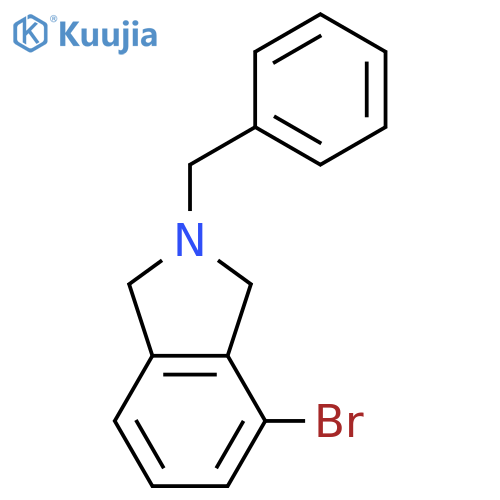

Cas no 923590-78-7 (2-Benzyl-4-bromoisoindoline)

2-Benzyl-4-bromoisoindoline structure

Nombre del producto:2-Benzyl-4-bromoisoindoline

Número CAS:923590-78-7

MF:C15H14BrN

Megavatios:288.182363033295

MDL:MFCD13183764

CID:736595

PubChem ID:52988158

2-Benzyl-4-bromoisoindoline Propiedades químicas y físicas

Nombre e identificación

-

- 2-Benzyl-4-bromoisoindoline

- 1H-Isoindole, 4-bromo-2,3-dihydro-2-(phenylmethyl)-

- 2-benzyl-4-bromo-1,3-dihydroisoindole

- 4-Bromo-2,3-dihydro-2-(phenylmethyl)-1H-isoindole (ACI)

- 4-Bromo-2-benzylisoindoline

- CS-0321818

- SB64260

- MFCD13183764

- DTXSID80681058

- AKOS015839186

- AS-42027

- SCHEMBL629986

- DB-079290

- PXCBVDGJELFHKH-UHFFFAOYSA-N

- 923590-78-7

- 2-benzyl-4-bromo-isoindoline

- HKP0288

- 2-Benzyl-4-bromo-2,3-dihydro-1H-isoindole

-

- MDL: MFCD13183764

- Renchi: 1S/C15H14BrN/c16-15-8-4-7-13-10-17(11-14(13)15)9-12-5-2-1-3-6-12/h1-8H,9-11H2

- Clave inchi: PXCBVDGJELFHKH-UHFFFAOYSA-N

- Sonrisas: BrC1C2CN(CC=2C=CC=1)CC1C=CC=CC=1

Atributos calculados

- Calidad precisa: 287.03100

- Masa isotópica única: 287.031

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 17

- Cuenta de enlace giratorio: 2

- Complejidad: 249

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 3.2A^2

- Xlogp3: 3.5

Propiedades experimentales

- Denso: 1.412

- Punto de ebullición: 354 °C at 760 mmHg

- Punto de inflamación: 167.9 °C

- PSA: 3.24000

- Logp: 3.90280

2-Benzyl-4-bromoisoindoline Información de Seguridad

2-Benzyl-4-bromoisoindoline Datos Aduaneros

- Código HS:2933990090

- Datos Aduaneros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Benzyl-4-bromoisoindoline PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| TRC | B537978-10mg |

2-Benzyl-4-bromoisoindoline |

923590-78-7 | 10mg |

$ 50.00 | 2022-06-07 | ||

| Ambeed | A671771-1g |

2-Benzyl-4-bromoisoindoline |

923590-78-7 | 95+% | 1g |

$270.0 | 2024-04-16 | |

| A2B Chem LLC | AI61778-100mg |

2-Benzyl-4-bromoisoindoline |

923590-78-7 | 95% | 100mg |

$130.00 | 2024-05-20 | |

| 1PlusChem | 1P00IHKI-250mg |

1H-Isoindole, 4-bromo-2,3-dihydro-2-(phenylmethyl)- |

923590-78-7 | 95% | 250mg |

$134.00 | 2023-12-15 | |

| Crysdot LLC | CD11012811-1g |

2-Benzyl-4-bromoisoindoline |

923590-78-7 | 95+% | 1g |

$309 | 2024-07-19 | |

| Crysdot LLC | CD11012811-10g |

2-Benzyl-4-bromoisoindoline |

923590-78-7 | 95+% | 10g |

$1037 | 2024-07-19 | |

| Crysdot LLC | CD11012811-25g |

2-Benzyl-4-bromoisoindoline |

923590-78-7 | 95+% | 25g |

$1870 | 2024-07-19 | |

| eNovation Chemicals LLC | K13987-5g |

2-benzyl-4-bromoisoindoline |

923590-78-7 | 95% | 5g |

$940 | 2025-02-26 | |

| eNovation Chemicals LLC | K05400-5g |

2-benzyl-4-bromoisoindoline |

923590-78-7 | >95% | 5g |

$990 | 2025-02-18 | |

| eNovation Chemicals LLC | Y0991355-10g |

2-benzyl-4-bromoisoindoline |

923590-78-7 | 95% | 10g |

$925 | 2024-08-02 |

2-Benzyl-4-bromoisoindoline Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Potassium bicarbonate Solvents: Acetonitrile ; overnight, 75 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Potassium bicarbonate Solvents: Acetonitrile ; rt → 80 °C; 1 h, 80 °C; 16 h, 77 °C; 77 °C → rt

Referencia

- Discovery of Vaniprevir (MK-7009), a Macrocyclic Hepatitis C Virus NS3/4a Protease Inhibitor, Journal of Medicinal Chemistry, 2010, 53(6), 2443-2463

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Potassium bisulfate Solvents: Acetonitrile ; 1 h, 80 °C; 16 h, 77 °C

Referencia

- Preparation of macrocycles as HCV NS3 protease inhibitors useful in the treatment of hepatitis C infection, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Sodium bicarbonate Solvents: Toluene , Chlorobenzene ; rt → 95 °C; 8 h, 90 - 95 °C; 3 - 5 h, 90 - 95 °C; 3 - 5 h, 90 - 95 °C; 95 °C → rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

Referencia

- Processes for preparing macrocyclic compounds as hepatitis C virus protease inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción

Referencia

- Macrocyclic compounds as antiviral agents, United States, , ,

Métodos de producción 6

Condiciones de reacción

Referencia

- Processes for preparing protease inhibitors of hepatitis c virus, United States, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Toluene ; 10 - 12 h, 105 - 110 °C; 110 °C → rt

Referencia

- Process for preparation of 4-haloisoindoline hydrochlorides, China, , ,

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Potassium bicarbonate Solvents: Acetonitrile ; overnight, 75 °C

Referencia

- Aryl linked imidazole and triazole derivatives and methods of use for improving the pharmacokinetics of a drug, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Potassium bisulfate Solvents: Acetonitrile ; 1 h, 80 °C; 16 h, 77 °C

Referencia

- Preparation of macrocyclic compounds as HCV NS3 protease inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Potassium bicarbonate Solvents: Acetonitrile ; rt → 80 °C; 1 h, 80 °C; 16 h, 77 °C; cooled

Referencia

- Preparation of macrocyclic peptides as HCV NS3 protease inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; rt → 80 °C; 1 h, 80 °C; 16 h, 77 °C; cooled

Referencia

- Preparation of peptidyl macrocyclic compounds as antiviral agents, World Intellectual Property Organization, , ,

Métodos de producción 12

2-Benzyl-4-bromoisoindoline Raw materials

2-Benzyl-4-bromoisoindoline Preparation Products

2-Benzyl-4-bromoisoindoline Literatura relevante

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

-

Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148

923590-78-7 (2-Benzyl-4-bromoisoindoline) Productos relacionados

- 1935336-07-4(1-(trimethyl-1H-pyrazol-4-yl)ethane-1,2-diol)

- 2228601-84-9(1-1-(1-methyl-1H-pyrrol-2-yl)cyclopropylcyclopropan-1-amine)

- 18270-60-5(15-hydroxypentadecanehydrazide)

- 890604-18-9(2-{3,5-dimethyl-1-(thiophene-2-carbonyl)-1H-pyrazol-4-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione)

- 2353932-15-5(Tert-butyl 3-(4-amino-3-methoxyphenyl)propanoate)

- 1807271-23-3(Ethyl 4-bromo-3-nitropicolinate)

- 313959-08-9(N-(2Z)-3-(4-methylphenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylideneacetamide)

- 1401426-05-8(1-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride)

- 1806785-53-4(4-(Chloromethyl)-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-methanol)

- 2248302-95-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:923590-78-7)2-Benzyl-4-bromoisoindoline

Pureza:99%

Cantidad:1g

Precio ($):243.0